An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-3,5-dinitroaniline
An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-3,5-dinitroaniline from 3,5-dinitroaniline. Due to the significant deactivation of the amino group by the two electron-withdrawing nitro substituents, this transformation presents a notable chemical challenge. This document outlines a proposed synthetic protocol based on established methodologies for the methylation of deactivated anilines, alongside a compilation of relevant physicochemical and spectroscopic data for both the reactant and the product.
Overview and Synthetic Strategy
The synthesis of N,N-Dimethyl-3,5-dinitroaniline involves the exhaustive methylation of the primary amine functionality of 3,5-dinitroaniline. The presence of two nitro groups at the meta positions of the aniline ring drastically reduces the nucleophilicity of the nitrogen atom, rendering standard methylation procedures ineffective. Therefore, a robust methylation strategy is required, typically involving a potent methylating agent and a strong base to facilitate the deprotonation of the amine.
A proposed and logical approach is the use of a powerful electrophilic methylating agent, such as dimethyl sulfate, in conjunction with a strong, non-nucleophilic base like sodium hydride. This combination promotes the formation of the highly nucleophilic anilide anion, which can then react with the methylating agent. To enhance the reaction rate and yield, a phase-transfer catalyst can be employed to improve the solubility and reactivity of the anionic intermediate.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the starting material and the target product is presented below for easy comparison.
Table 1: Physicochemical Properties
| Property | 3,5-Dinitroaniline | N,N-Dimethyl-3,5-dinitroaniline |
| CAS Number | 618-87-1[1] | 46429-76-9[2] |
| Molecular Formula | C₆H₅N₃O₄ | C₈H₉N₃O₄[3] |
| Molecular Weight | 183.12 g/mol [1] | 211.17 g/mol [2] |
| Appearance | Yellow to brown powder or crystals[4] | Yellow to orange solid[3] |
| Melting Point | 160-162 °C[4][5] | 166 °C[2] |
| Boiling Point | Decomposes | Not available |
| Solubility | Insoluble in water; soluble in ethanol and ether. | Not available |
Table 2: Spectroscopic Data
| Spectrum | 3,5-Dinitroaniline | N,N-Dimethyl-3,5-dinitroaniline |
| ¹H NMR | δ ~7.7-8.5 (m, Ar-H), ~6.8 (br s, NH₂) in DMSO-d₆ | Predicted: δ ~8.0-8.5 (m, Ar-H), ~3.1 (s, 2 x CH₃) |
| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~1530 & ~1350 (NO₂ stretch) | Predicted: No N-H stretch, ~1530 & ~1350 (NO₂ stretch), ~2800-3000 (C-H stretch) |
Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on general procedures for the methylation of deactivated anilines and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist in a suitable laboratory setting.
3.1. Materials and Reagents
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3,5-Dinitroaniline
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Dimethyl sulfate ((CH₃)₂SO₄)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (CH₂Cl₂)
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Ethanol
3.2. Procedure
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
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Dispersion of Sodium Hydride: To the flask, add sodium hydride (2.2 equivalents, washed with anhydrous hexane to remove mineral oil and dried under nitrogen). Add anhydrous THF to the flask to create a slurry.
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Addition of 3,5-Dinitroaniline: Dissolve 3,5-dinitroaniline (1.0 equivalent) in a minimal amount of anhydrous THF. If solubility is an issue, anhydrous DMF can be used as a co-solvent. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
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Formation of the Anilide: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of 3,5-dinitroaniline may be observed as a color change. If employing a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 equivalents) at this stage.
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Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (2.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.
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Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent such as ethanol to yield N,N-Dimethyl-3,5-dinitroaniline as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 3,5-dinitroaniline to N,N-Dimethyl-3,5-dinitroaniline.
Caption: Proposed reaction pathway for the synthesis of N,N-Dimethyl-3,5-dinitroaniline.
Safety Considerations
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3,5-Dinitroaniline: is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Dimethyl sulfate: is extremely toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate PPE, including heavy-duty gloves.
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Sodium hydride: is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
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The reaction should be performed with adequate shielding and emergency quenching materials (e.g., isopropanol) readily available.
This guide provides a foundational understanding and a plausible synthetic route for N,N-Dimethyl-3,5-dinitroaniline. Researchers should consult additional literature and exercise caution when attempting this synthesis.
References
- 1. 3,5-Dinitroaniline 97 618-87-1 [sigmaaldrich.com]
- 2. N,N-DIMETHYL-3,5-DINITROANILINE CAS#: 46429-76-9 [m.chemicalbook.com]
- 3. CAS 46429-76-9: N,N-dimethyl-3,5-dinitro-aniline [cymitquimica.com]
- 4. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
